molecular formula C13H11N3O3 B14082616 N-(3-Aminophenyl)-4-nitrobenzamide CAS No. 105870-84-6

N-(3-Aminophenyl)-4-nitrobenzamide

Cat. No.: B14082616
CAS No.: 105870-84-6
M. Wt: 257.24 g/mol
InChI Key: YLASUYCRADETMX-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-nitrobenzamide is an organic compound that features both an amino group and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-(3-Aminophenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the nitro group, which affects its chemical reactivity and biological activity.

    4-Nitrobenzamide: Lacks the amino group, which also influences its properties and applications.

    N-(4-Aminophenyl)-4-nitrobenzamide: Similar structure but with different positioning of the amino group, leading to different chemical and biological properties.

Uniqueness

N-(3-Aminophenyl)-4-nitrobenzamide is unique due to the presence of both amino and nitro groups in specific positions on the benzamide structure

Properties

CAS No.

105870-84-6

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(3-aminophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,14H2,(H,15,17)

InChI Key

YLASUYCRADETMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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